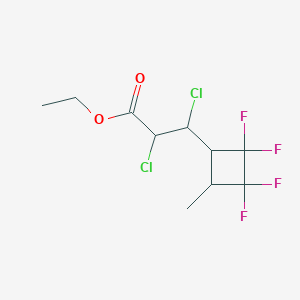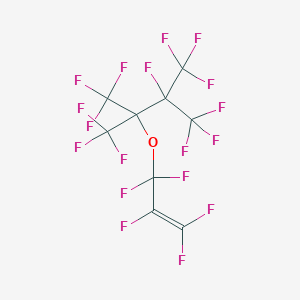
Ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoate is a complex organic compound characterized by the presence of multiple halogen atoms and a cyclobutyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoate typically involves multiple steps. One common method starts with the chlorination of ethyl acrylate to form ethyl 2,3-dichloropropionate . This intermediate is then subjected to further reactions to introduce the tetrafluoro-4-methylcyclobutyl group. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are carried out in specialized reactors designed to handle the reactive intermediates and ensure safety. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The double bonds in the cyclobutyl ring can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. Conditions typically involve the use of polar solvents and controlled temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield ethyl 2,3-dihydroxy-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoate, while oxidation reactions could produce ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoic acid.
Aplicaciones Científicas De Investigación
Ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoate exerts its effects involves interactions with various molecular targets. The presence of halogen atoms can influence the compound’s reactivity and interactions with enzymes or receptors. The specific pathways involved depend on the context of its application, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2,3-dichloropropionate: A simpler analog without the tetrafluoro-4-methylcyclobutyl group.
Ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluorocyclobutyl)propanoate: Similar structure but lacks the methyl group on the cyclobutyl ring.
Uniqueness
Ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoate is unique due to the combination of multiple halogen atoms and the presence of a substituted cyclobutyl ring. This structural complexity can lead to distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2F4O2/c1-3-18-8(17)7(12)6(11)5-4(2)9(13,14)10(5,15)16/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVWFTYYHWREEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1C(C(C1(F)F)(F)F)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane](/img/structure/B6313877.png)






![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)



![[dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane](/img/structure/B6313951.png)

